molecular formula C8H8N4 B11773732 7-Methyl-1,2,4-benzotriazin-3-amine CAS No. 27238-39-7

7-Methyl-1,2,4-benzotriazin-3-amine

Cat. No.: B11773732
CAS No.: 27238-39-7
M. Wt: 160.18 g/mol
InChI Key: HZTIYQFBWQXWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylbenzo[e][1,2,4]triazin-3-amine: is a heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[e][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as phosphorus oxychloride . The reaction is carried out at elevated temperatures, usually around 150-200°C , to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-Methylbenzo[e][1,2,4]triazin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methylbenzo[e][1,2,4]triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylbenzo[e][1,2,4]triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7-position and the amino group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

27238-39-7

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

7-methyl-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C8H8N4/c1-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12)

InChI Key

HZTIYQFBWQXWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.